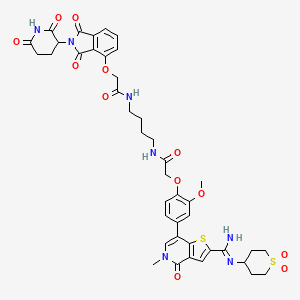
PROTAC BRD9 Degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD9 Degrader-1 is a PROTAC (Proteolysis-Targeting Chimera) that is connected by ligands for Cereblon and BRD9 . It can be used as a selective probe useful for the study of BAF complex biology .
Synthesis Analysis
The synthesis of PROTAC BRD9 Degrader-1 involves the connection of ligands for Cereblon and BRD9 . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
Heterobifunctional degraders like PROTAC BRD9 Degrader-1 consist of a ligand that binds a protein of interest, a linker, and a warhead that recruits an E3 ubiquitin ligase . These molecules bring a target into proximity with the E3 ligase, initiating the target’s ubiquitination and subsequent degradation .Chemical Reactions Analysis
PROTAC BRD9 Degrader-1 inhibits BRD9, BRD4, and CRBN-DDB1 with IC50s of 13.5 nM, 3.78 μM, and 48.9 nM, respectively . The exact chemical reactions involved in this process are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Overcoming Intrinsic and Acquired Degrader Resistance
PROTAC BRD9 Degrader-1, also known as DBr-1, has been shown to overcome intrinsic resistance to VHL-degrader . This highlights the potential of DCAF1-PROTACs like DBr-1 as a promising strategy to overcome ligase mediated resistance in clinical settings .
Targeted Protein Degradation (TPD)
DBr-1 mediates protein level through small molecule induced redirection of E3 ligases to ubiquitinate neo-substrates and mark them for proteasomal degradation . This process, known as Targeted Protein Degradation (TPD), has recently emerged as a key modality in drug discovery .
Study of BAF Complex Biology
DBr-1 can be used as a selective probe useful for the study of BAF complex biology . The BAF (Brg/Brahma-associated factors) complex is a multi-subunit complex that remodels chromatin structure to regulate gene expression .
Prostate Cancer Research
BRD9, the target of DBr-1, is a critical regulator of Androgen Receptor (AR) signaling and prostate cancer progression . Therefore, DBr-1 could be a promising alternative for halting AR signaling in progressed disease .
Overcoming Resistance to Androgen Receptor Antagonists
Advanced prostate cancers resistant to androgen receptor antagonists are still susceptible to nontoxic BRD9 inhibitors like DBr-1 . This makes DBr-1 a promising alternative for halting AR signaling in progressed disease .
Study of SWI/SNF–BET Cooperation
GBAF, particularly its BRD9 subunit, is required for the viability of prostate cancer cell lines in vitro and for optimal xenograft tumor growth in vivo . DBr-1, by targeting BRD9, could be critical for coordinating SWI/SNF–BET cooperation .
Zukünftige Richtungen
The field of targeted protein degradation, which includes compounds like PROTAC BRD9 Degrader-1, is rapidly developing . Many large pharmaceutical companies are investing in these small molecules, and dozens of biotechs are embracing the technology . Future research will likely focus on improving the selectivity, safety, efficacy, and administration of protein degraders .
Eigenschaften
IUPAC Name |
N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLHUPGCPDURJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45N7O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC BRD9 Degrader-1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2880727.png)
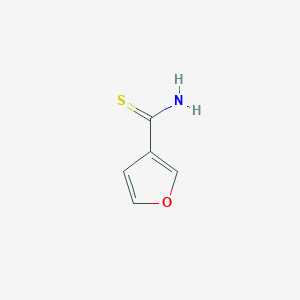
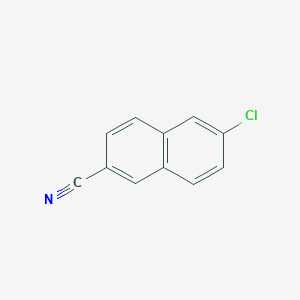
![1-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2880730.png)
![N-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2880731.png)
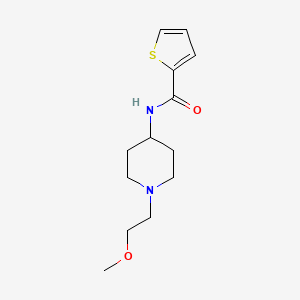
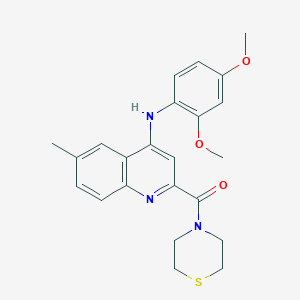
![Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2880738.png)

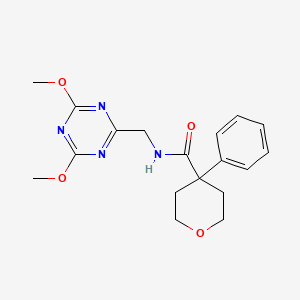
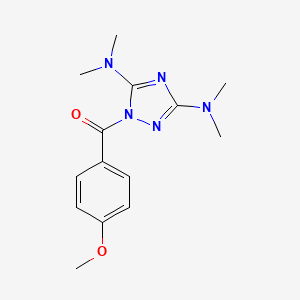
![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)
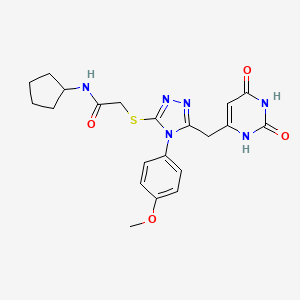
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2880749.png)